Cas no 1190315-99-1 ((8-Bromoquinolin-4-yl)methanol)

(8-Bromoquinolin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (8-Bromoquinolin-4-yl)methanol
- 8-bromo-4-Quinolinemethanol
- QC-3894
-
- MDL: MFCD12828255
- インチ: InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
- InChIKey: FIRODXFCQOQZSE-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Br)N=CC=C2CO
計算された属性
- せいみつぶんしりょう: 236.97900
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 33.12000
- LogP: 2.48960
(8-Bromoquinolin-4-yl)methanol セキュリティ情報
- 危険レベル:IRRITANT
(8-Bromoquinolin-4-yl)methanol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(8-Bromoquinolin-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D151909-1g |
(8-bromoquinolin-4-yl)methanol |
1190315-99-1 | 95% | 1g |
$980 | 2024-08-03 | |
Key Organics Ltd | FS-2317-1MG |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | >95% | 1mg |
2023-09-08 | ||
Key Organics Ltd | FS-2317-10G |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | >95% | 10g |
£2475.00 | 2025-02-09 | |
Chemenu | CM145241-5g |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 98% | 5g |
$704 | 2021-08-05 | |
Fluorochem | 042978-1g |
8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 95% | 1g |
£248.00 | 2022-03-01 | |
Frontier Specialty Chemicals | Z15478-250mg |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 250mg |
$ 88.00 | 2023-09-07 | ||
Key Organics Ltd | FS-2317-1G |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | >95% | 1g |
£330.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Z15478-250mg |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 98% | 250mg |
1386.0CNY | 2021-07-13 | |
TRC | B998260-10mg |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B998260-100mg |
(8-Bromoquinolin-4-yl)methanol |
1190315-99-1 | 100mg |
$ 135.00 | 2022-06-06 |
(8-Bromoquinolin-4-yl)methanol 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
(8-Bromoquinolin-4-yl)methanolに関する追加情報
Introduction to (8-Bromoquinolin-4-yl)methanol (CAS No. 1190315-99-1)
(8-Bromoquinolin-4-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1190315-99-1, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated quinoline core linked to a methanol substituent, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development.
The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a bromine atom at the 8-position and a hydroxymethyl group at the 4-position enhances the molecule's reactivity and potential therapeutic efficacy. This modification allows for further functionalization, making it a valuable intermediate in synthesizing more complex pharmacological agents.
Recent studies have highlighted the potential of 8-Bromoquinolin-4-yl)methanol in the development of novel therapeutic agents. Its structural features make it an attractive candidate for targeting various biological pathways, including those involved in cancer, inflammation, and infectious diseases. The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
In the context of oncology research, quinoline derivatives have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth and progression. The methanol substituent at the 4-position of the quinoline ring can be further modified to introduce additional functional groups, enhancing binding affinity and selectivity towards specific targets. For instance, incorporation of heterocycles or other bioactive moieties can lead to compounds with improved pharmacokinetic properties.
Moreover, the brominated quinoline core has been explored in the development of antiviral agents. Quinoline-based molecules have demonstrated efficacy against various viral infections, including HIV and hepatitis C. The bromine atom serves as a handle for further derivatization, enabling the design of compounds with enhanced antiviral activity. Recent advances in medicinal chemistry have leveraged this scaffold to develop next-generation antiviral drugs with improved safety profiles.
The synthesis of (8-Bromoquinolin-4-yl)methanol involves multi-step organic transformations, starting from readily available quinoline derivatives. The bromination step at the 8-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). Subsequent reduction of the resulting quinoline dibromide with lithium aluminum hydride (LiAlH₄) yields the desired hydroxymethyl derivative.
The methanol group at the 4-position provides a nucleophilic site for further chemical modifications. This functionality can be exploited to introduce various pharmacophores, including amine, carboxylic acid, or thiol groups, depending on the desired biological activity. For example, introduction of an amine group can facilitate further derivatization into amides or ureas, which are common motifs in drug design.
In conclusion, (8-Bromoquinolin-4-yl)methanol (CAS No. 1190315-99-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases. The combination of its quinoline core and functionalizable methanol substituent offers numerous opportunities for further chemical manipulation and biological exploration.
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